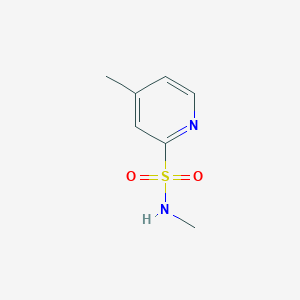

N,4-dimethylpyridine-2-sulfonamide

Description

Properties

Molecular Formula |

C7H10N2O2S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

N,4-dimethylpyridine-2-sulfonamide |

InChI |

InChI=1S/C7H10N2O2S/c1-6-3-4-9-7(5-6)12(10,11)8-2/h3-5,8H,1-2H3 |

InChI Key |

GPHZSACXJLDCIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)S(=O)(=O)NC |

Origin of Product |

United States |

Preparation Methods

Method 1: Chlorosulfonation Followed by Amination

- Chlorosulfonation : 4-Methylpyridine reacts with chlorosulfonic acid (ClSO₃H) in CHCl₃ at 0–5°C for 4–6 hours, yielding 4-methylpyridine-2-sulfonyl chloride.

- Amination : The sulfonyl chloride intermediate reacts with methylamine (CH₃NH₂) in tetrahydrofuran (THF) at 0°C, followed by neutralization with NH₄OH to isolate N,4-dimethylpyridine-2-sulfonamide.

| Step | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | ClSO₃H | CHCl₃ | 0–5 | 78–85 |

| 2 | CH₃NH₂ | THF | 0 | 90–94 |

Method 2: Metal-Catalyzed Coupling

Iron oxide-functionalized catalysts (e.g., Fe₃O₄@SiO₂@PCLH-TFA) enable direct coupling of 4-methylpyridine with sulfonylating agents under solvent-free conditions. This method avoids harsh acids and achieves 82% yield at 110°C.

Regioselective N-Methylation Strategies

Post-sulfonylation N-methylation is critical for avoiding undesired ring methylation.

Method 3: Reductive Amination

Primary sulfonamide intermediates undergo reductive methylation using formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN) in methanol:

- 4-Methylpyridine-2-sulfonamide (1 equiv) + HCHO (2 equiv) → Imine formation.

- NaBH₃CN (1.2 equiv) reduces the imine to N-methyl product.

Method 4: Alkylation with Methyl Iodide

Methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) selectively methylates the sulfonamide nitrogen:

One-Pot Tandem Synthesis

Emerging protocols combine sulfonylation and methylation in a single vessel:

Method 5: Hypervalent Iodine-Mediated Amination

A hypervalent iodine reagent (e.g., PhI(OAc)₂) facilitates simultaneous sulfonyl transfer and N-methylation:

- 4-Methylpyridine (1 equiv) + Sulfurdiimide reagent (1.2 equiv) → Sulfurdiimide intermediate.

- Di-allylamine (1.5 equiv) + PhI(OAc)₂ (1 equiv) → Oxidative amination.

- De-allylation via Pd(0) catalysis yields N,4-dimethylpyridine-2-sulfonamide.

Comparative Analysis of Methods

| Method | Key Advantage | Limitation | Scalability |

|---|---|---|---|

| 1 | High yield | Corrosive reagents | Industrial |

| 3 | Mild conditions | Requires pre-sulfonamide | Lab-scale |

| 5 | Tandem steps | Costly catalysts | Pilot-scale |

Stability and Functional Group Tolerance

- pH Stability : Fully substituted N,4-dimethylpyridine-2-sulfonamide shows no degradation at pH 1–10 over 72 hours.

- Compatibility : Tolerates ester, nitrile, and heteroaryl groups during synthesis.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethylpyridine-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfonyl chlorides or sulfonic acids.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N,4-dimethylpyridine-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide linkages.

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

Medicine: Investigated for its antimicrobial properties and potential use in developing new antibiotics.

Industry: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N,4-dimethylpyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes, leading to antimicrobial effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

*Calculated based on molecular formula.

- Pyridine vs. Pyrimidine : The pyridine ring in this compound has one nitrogen atom, whereas sulfamethazine’s pyrimidine ring contains two. This difference alters electronic properties and hydrogen-bonding capacity, influencing target selectivity (e.g., sulfamethazine inhibits bacterial dihydropteroate synthase) .

- Substituent Effects : The N,4-dimethyl groups in the target compound increase steric bulk and lipophilicity compared to sulfamethazine’s 4,6-dimethylpyrimidine and sulfanilamide moiety. This may reduce aqueous solubility but enhance bioavailability .

Physicochemical Properties

- Solubility : The pyrimidine ring in sulfamethazine offers higher polarity than pyridine, increasing water solubility. Methyl groups in the target compound may counteract this, reducing solubility but improving logP .

- Acidity : Sulfonamide protons (pKa ~10) are critical for hydrogen bonding. Electron-donating methyl groups in the target compound could slightly raise pKa compared to electron-withdrawing substituents (e.g., fluorine in ) .

- Crystal Packing : Pyrimidine derivatives (e.g., ) exhibit ordered crystal structures due to hydrogen bonds and π-π interactions. The target compound’s methyl groups may disrupt packing, affecting stability .

Nomenclature and Potential Confusion

- Risk of Misidentification: Sulfamethazine (pyrimidine-based) and this compound (pyridine-based) share structural motifs but differ in ring systems. Misinterpretation of synonyms like "sulfadimethylpyrimidine" () could lead to synthesis or regulatory errors .

- IUPAC Clarity : The target compound’s name explicitly specifies pyridine, whereas sulfamethazine’s IUPAC name references pyrimidine. Researchers must verify CAS numbers and structural diagrams to avoid confusion .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,4-dimethylpyridine-2-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonylation of pyridine derivatives. For example, pyridine-2-sulfonyl chlorides (prepared using NaClO₂-mediated oxidation of thiol precursors ) can react with amines under controlled conditions. Optimization involves adjusting solvent polarity (e.g., pyridine or DMF), temperature (60–100°C), and stoichiometry of reactants. Evidence from analogous sulfonamide syntheses highlights the importance of anhydrous conditions to minimize hydrolysis of sulfonyl chlorides .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups on pyridine and sulfonamide nitrogen). Aromatic protons in pyridine rings resonate at δ 7.5–8.5 ppm, while sulfonamide protons appear as broad singlets .

- X-ray crystallography : Single-crystal diffraction confirms bond angles and spatial arrangement. For example, related sulfonamides exhibit planar pyridine rings with sulfonamide groups at ~120° angles .

Q. What analytical techniques are critical for assessing the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Complementary methods include mass spectrometry (ESI-MS for molecular ion confirmation) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking be applied to study the electronic properties and bioactivity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, revealing nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., antimicrobial enzymes). Dock the sulfonamide moiety into active sites, prioritizing hydrogen bonds with conserved residues (e.g., Asn, Gln) .

Q. What strategies are effective in resolving contradictions between experimental data and computational predictions for sulfonamide derivatives?

- Methodological Answer :

- Case Study : If antimicrobial activity is predicted computationally but absent experimentally, verify compound stability under assay conditions (e.g., pH, temperature). Re-examine docking parameters (e.g., protonation states, solvation effects) .

- Data Cross-Validation : Compare NMR chemical shifts with DFT-calculated values (δ deviation >0.5 ppm suggests structural misassignment) .

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on sulfonamide nitrogen) to steer electrophilic substitution to the pyridine’s 4-position .

- Metal Catalysis : Pd-catalyzed C-H activation enables selective functionalization of pyridine rings, as demonstrated in analogous sulfonamide systems .

Q. What experimental designs are recommended for studying the thermodynamic stability of this compound in solution?

- Methodological Answer :

- Variable-Temperature NMR : Monitor chemical shift changes (e.g., coalescence of methyl signals) to estimate rotational barriers around the sulfonamide N–S bond .

- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy with biological targets, correlating stability with functional activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.